molecular formula C15H13N3OS B11333005 N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11333005
M. Wt: 283.4 g/mol
InChI Key: IBXVMTWLXMIWLE-UHFFFAOYSA-N
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Description

N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a compound that features a thiophene ring, a pyrazole ring, and a benzamide group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of these functional groups in the compound suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves the condensation of thiophene derivatives with pyrazole and benzamide precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or catalysts to facilitate the formation of the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives, including N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the benzamide group may produce corresponding amines.

Scientific Research Applications

N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with molecular targets and pathways. The thiophene and pyrazole rings can interact with enzymes or receptors, modulating their activity. For instance, thiophene derivatives are known to inhibit enzymes like tyrosinase, which plays a role in melanin synthesis . The compound’s specific mechanism of action would depend on its target and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its combination of thiophene, pyrazole, and benzamide groups, which may confer distinct biological activities and chemical reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C15H13N3OS/c19-15(12-5-2-1-3-6-12)17-14-8-9-16-18(14)11-13-7-4-10-20-13/h1-10H,11H2,(H,17,19)

InChI Key

IBXVMTWLXMIWLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CS3

Origin of Product

United States

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